molecular formula C10H13FO2S B14601030 1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol CAS No. 58643-45-1

1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol

Cat. No.: B14601030
CAS No.: 58643-45-1
M. Wt: 216.27 g/mol
InChI Key: PCFVYNSRNMIKFH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol is an organic compound that features a fluorophenoxy group, a methyl group, and a sulfanyl group attached to a propanol backbone. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that are valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol typically involves the reaction of 4-fluorophenol with 2-methyl-3-sulfanylpropan-2-ol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the 4-fluorophenol is replaced by the sulfanyl group of the propanol derivative .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

    1-(4-Fluorophenoxy)-2-methyl-3-hydroxypropan-2-ol: Similar structure but with a hydroxyl group instead of a sulfanyl group.

    1-(4-Fluorophenoxy)-2-methyl-3-aminopropan-2-ol: Contains an amino group instead of a sulfanyl group.

Uniqueness: 1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and amino analogs. This uniqueness makes it valuable for specific applications where sulfanyl functionality is desired .

Properties

CAS No.

58643-45-1

Molecular Formula

C10H13FO2S

Molecular Weight

216.27 g/mol

IUPAC Name

1-(4-fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol

InChI

InChI=1S/C10H13FO2S/c1-10(12,7-14)6-13-9-4-2-8(11)3-5-9/h2-5,12,14H,6-7H2,1H3

InChI Key

PCFVYNSRNMIKFH-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)F)(CS)O

Origin of Product

United States

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